molecular formula C14H13N3OS B6106177 6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile

6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile

Cat. No. B6106177
M. Wt: 271.34 g/mol
InChI Key: AVNOJGBHYDZSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile, also known as OPLS-DA, is a pyrimidine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile is not fully understood, but it is believed to act through the inhibition of key enzymes and signaling pathways involved in various cellular processes. It has been reported to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile in lab experiments is its high potency and selectivity towards specific targets, making it an ideal candidate for drug discovery. However, its limited solubility and stability in aqueous solutions can pose a challenge in certain experiments, and further optimization of its chemical properties is required to improve its efficacy.

Future Directions

There are several future directions for the research and development of 6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile. One potential direction is to explore its potential applications in the field of material science, where it could be used as a building block for the synthesis of novel materials with unique properties. Another direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and viral infections. Further research is also needed to optimize its chemical properties and improve its efficacy in lab experiments.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its potent anti-cancer, anti-inflammatory, and anti-viral activities make it an ideal candidate for drug discovery, and further research is needed to explore its full potential. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Synthesis Methods

6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile can be synthesized through a multi-step process involving the reaction of 2-propylthio-4,6-dichloropyrimidine with phenylacetonitrile followed by oxidation and cyclization. The final product is obtained through purification and crystallization.

Scientific Research Applications

6-oxo-4-phenyl-2-(propylthio)-1,6-dihydro-5-pyrimidinecarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been reported to exhibit potent anti-cancer, anti-inflammatory, and anti-viral activities, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

6-oxo-4-phenyl-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-2-8-19-14-16-12(10-6-4-3-5-7-10)11(9-15)13(18)17-14/h3-7H,2,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNOJGBHYDZSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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